molecular formula C27H26BrNO3 B12461530 5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

Cat. No.: B12461530
M. Wt: 492.4 g/mol
InChI Key: ZJXYRGKRUKGICX-UHFFFAOYSA-N
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Description

5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one is a complex organic compound with a unique structure that includes a bromine atom, multiple aromatic rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization: The addition of the 2,5-dimethylphenyl and 4-ethylphenyl groups can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one
  • 5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-methoxyindol-2-one

Uniqueness

5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26BrNO3

Molecular Weight

492.4 g/mol

IUPAC Name

5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H26BrNO3/c1-4-19-7-9-20(10-8-19)25(30)15-27(32)23-14-22(28)11-12-24(23)29(26(27)31)16-21-13-17(2)5-6-18(21)3/h5-14,32H,4,15-16H2,1-3H3

InChI Key

ZJXYRGKRUKGICX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=C(C=CC(=C4)C)C)O

Origin of Product

United States

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